molecular formula C8H15ClO6 B12280574 2-Chloroethylbeta-D-glucopyranoside

2-Chloroethylbeta-D-glucopyranoside

Cat. No.: B12280574
M. Wt: 242.65 g/mol
InChI Key: UHXKZHNKPKZLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethylbeta-D-glucopyranoside is an organic compound with the molecular formula C8H15ClO6 and a molecular weight of 242.65 g/mol. It belongs to the family of glucoside compounds and is characterized by the presence of a chloroethyl group attached to a beta-D-glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethylbeta-D-glucopyranoside typically involves the reaction of D-glucose with 2-chloroethanol in the presence of an acid catalyst, such as hydrogen chloride . The reaction is carried out at room temperature, resulting in the formation of highly crystalline this compound with a yield of over 90% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethylbeta-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by nucleophilic anions such as azide (N3-), thiocyanate (NCS-), acetate (AcS-), and benzoate (BzO-).

    Base-Catalyzed Reactions: Reaction with a base can lead to the formation of spiro-internal glycosides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triphenylphosphine, carbon tetrachloride, and various nucleophilic anions . Reaction conditions typically involve room temperature and the presence of an acid or base catalyst .

Major Products

Major products formed from the reactions of this compound include substituted glycosides and spiro-internal glycosides .

Scientific Research Applications

2-Chloroethylbeta-D-glucopyranoside has several scientific research applications, including:

    Chemistry: It is used as a glycosylating agent for the preparation of various glycoconjugates.

    Biology: It is employed in the study of glycosylation processes and the synthesis of glycosylated derivatives.

    Industry: It is used in the production of cosmetics and preservatives due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Chloroethylbeta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can undergo glycosylation reactions, leading to the formation of glycosylated derivatives that exhibit biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloroethylbeta-D-glucopyranoside include:

  • 2-Chloroethyl 1-thio-beta-D-galactopyranoside
  • 2-Chloroethyl 1-thio-beta-D-glucopyranoside

Uniqueness

This compound is unique due to its specific structure and the presence of a chloroethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form glycosylated derivatives makes it valuable for research and industrial applications.

Properties

IUPAC Name

2-(2-chloroethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKZHNKPKZLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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